pKa Depression Relative to 4AP and 3F4AP Enables Higher Neutral Fraction at Physiological pH
The predicted pKa of 3-(trifluoromethoxy)pyridin-4-amine (6.77 ± 0.10, predicted; 7.130, computational) is substantially lower than that of 4-aminopyridine (9.58 ± 0.07, measured) and 3-fluoro-4-aminopyridine (7.65 ± 0.15, measured), and is also lower than 3-trifluoromethyl-4-aminopyridine (7.17 ± 0.04, measured) [1]. A lower pKa increases the fraction of the neutral (BBB-permeable) form at pH 7.4; whereas 4AP is >99% protonated at physiological pH, 3-(trifluoromethoxy)pyridin-4-amine is predicted to exist predominantly in the neutral form, potentially circumventing the slow CNS entry that necessitates slow-release formulations of 4AP.
| Evidence Dimension | pKa (basicity of pyridine nitrogen) |
|---|---|
| Target Compound Data | 6.77 ± 0.10 (predicted; ChemicalBook) / 7.130 (computational; Dempochem) |
| Comparator Or Baseline | 4AP: 9.58 ± 0.07; 3F4AP: 7.65 ± 0.15; 3CF₃4AP: 7.17 ± 0.04 (all measured by spectrophotometric titration) |
| Quantified Difference | ΔpKa ≈ 2.8 units (vs. 4AP); ΔpKa ≈ 0.9 units (vs. 3F4AP); ΔpKa ≈ 0.4–0.5 units (vs. 3CF₃4AP) |
| Conditions | pKa values for comparators measured by spectrophotometric titration at 25 °C in aqueous solution [1]; target compound pKa predicted from structure using ACD/Labs or similar method. |
Why This Matters
The pKa shift of ~0.5 units below 3CF₃4AP and ~0.9 units below 3F4AP predicts a meaningfully higher neutral fraction at pH 7.4, directly impacting CNS penetration potential and tissue distribution profile – a critical parameter for neuroscience probe and PET tracer candidate selection.
- [1] Rodríguez-Rangel, S.; Bravin, A. D.; Ramos-Torres, K. M.; Brugarolas, P.; Sánchez-Rodríguez, J. E. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Sci. Rep. 2020, 10, 52. Table 1. View Source
